molecular formula C19H17NO4 B2982325 (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706485-93-9

(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Katalognummer: B2982325
CAS-Nummer: 1706485-93-9
Molekulargewicht: 323.348
InChI-Schlüssel: PQKUBUOPPYTTOB-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a novel chemical entity offered for research purposes. This compound features a spiro[isobenzofuran-1,3'-piperidine] core scaffold, a structure recognized in medicinal chemistry for its potential interaction with the central nervous system (CNS) . The spirocyclic isobenzofuran-piperidine scaffold is a privileged structure in neuropharmacological research, with historical studies demonstrating that analogues can exhibit significant effects in animal models of depression and show activity as potential neuroleptic agents . Furthermore, this core structure is a key component in developing high-affinity ligands for sigma (σ) receptors, particularly the σ2 subtype . The σ2 receptor is a target of substantial pharmaceutical interest due to its overexpression in a wide variety of tumors and its emerging role in neurodegenerative diseases such as Alzheimer's . Compounds based on this scaffold are being investigated as powerful tools for cancer diagnostics and therapeutics, as well as for elucidating disease mechanisms through fluorescence-based techniques . The (E)-furan-2-yl acryloyl moiety introduces a potential pharmacophore for additional molecular interactions, making this compound a versatile intermediate or candidate for further structure-activity relationship (SAfiR) studies in these fields. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(9-8-14-5-3-12-23-14)20-11-4-10-19(13-20)16-7-2-1-6-15(16)18(22)24-19/h1-3,5-9,12H,4,10-11,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKUBUOPPYTTOB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CN(C1)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one can be represented as follows:

  • Molecular Formula: C₁₈H₁₅N₁O₃
  • Molecular Weight: 293.32 g/mol
  • IUPAC Name: (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Anticancer Properties

Several studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, the furan moiety is known to enhance the cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of furan-containing compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest .

Antimicrobial Effects

Research has shown that spiro compounds possess notable antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial and fungal strains. In vitro assays revealed that it exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Neuroprotective Activity

The spiro structure is also associated with neuroprotective effects. Preliminary studies suggest that (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant pathways and inhibition of neuroinflammatory processes .

The biological activity of (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antimicrobial Activity: Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
  • Antioxidant Activity: Scavenging free radicals and enhancing endogenous antioxidant defenses.

Case Studies

Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry examined the anticancer properties of various furan derivatives, including (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one. The compound showed IC50 values in micromolar ranges against multiple cancer cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of spiro compounds, (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one demonstrated significant inhibition zones against tested pathogens. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, suggesting potential as a novel antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

(a) Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one (CAS 37663-46-0)
  • Structure : Lacks the acryloyl group but retains the spiro-isobenzofuran-piperidine core.
  • Synthesis : Prepared from 1-benzyl-4-piperidone via acylation, yielding a simpler spiro system .
(b) 1'-((2,4-Dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 1797023-11-0)
  • Structure : Contains a sulfonyl group instead of acryloyl, introducing strong electron-withdrawing effects.
  • Molecular Weight : 426.3 g/mol (vs. ~387 g/mol for the target compound, estimated from similar derivatives ).
  • Applications : Sulfonyl groups are often associated with enhanced receptor binding in drug design, contrasting with the acryloyl group’s role in π-π interactions .
(c) 3H-Spiro[isobenzofuran-1,3'-pyrrolidin]-3-one (CAS 56658-23-2)
  • Structure : Replaces the piperidine ring with a pyrrolidine, altering ring strain and basicity.
  • Physicochemical Properties :
    • Density: 1.29 g/cm³ .
    • Molecular Weight: 189.21 g/mol (smaller than the target compound due to the absence of the acryloyl-furan group).

Functional Group Variations

(a) Acryloyl vs. Acyl Groups
  • Comparative Compound: 1'-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] (e.g., 3a-l) exhibit solid or oily states and variable yields (59–85%), but lack the furan’s heteroaromatic influence .
(b) Furan vs. Benzene Rings
  • Comparative Compound : Benzene-containing analogues (e.g., 3-butyl-2-(furan-2-yl)spiro derivatives) show lower polarity and differing spectroscopic profiles .

Spectroscopic and Crystallographic Features

  • NMR Spectra : Overlapping signals in nitro/methoxy-substituted spiro-isobenzofurans (e.g., 6g) indicate rotameric complexity, likely present in the target compound due to the acryloyl group .
  • Crystallography: Weak N–H⋯O and C–H⋯O interactions stabilize supramolecular assemblies in spiro systems, as seen in (±)-3-(5-amino-3-methylpyrazol-4-yl)isobenzofuran-1(3H)-one .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one?

  • Methodology : The compound's spiro architecture can be synthesized via acylation of a spiro-piperidine precursor. For example, 1-benzyl-4-piperidone derivatives undergo acylation with activated acryloyl chlorides under reflux in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) . Optimization of reaction time (6–12 hours) and stoichiometric ratios (1:1.2 acyl chloride:spiro-piperidine) is critical to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction provides unambiguous confirmation of the spiro configuration and stereochemistry .
  • IR spectroscopy identifies key functional groups (e.g., acryloyl C=O stretch at ~1680–1720 cm⁻¹, furan C-O-C vibrations at ~1250 cm⁻¹) .
  • GC-MS or LC-MS verifies molecular ion peaks and purity (>95% by HPLC) .

Q. What safety protocols should be followed during handling and storage?

  • Guidelines :

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .
  • Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the acryloyl group .
  • Avoid oral exposure (H302) and ensure proper ventilation to mitigate respiratory irritation (H335) .

Advanced Research Questions

Q. How can low yields during the acylation step of the spiro-piperidine core be addressed?

  • Troubleshooting :

  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent optimization : Replace dichloromethane with THF for better solubility of polar intermediates.
  • In situ monitoring : Employ TLC or inline IR to track reaction progress and terminate before side reactions dominate.

Q. How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. inert results)?

  • Experimental design :

  • Dose-response studies : Test across a broader concentration range (0.1–100 µM) to identify threshold effects .
  • Bacterial strain specificity : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess structure-dependent activity .
  • Metabolite analysis : Use LC-MS to check for degradation products that may interfere with assays.

Q. What strategies improve the compound’s stability under physiological conditions?

  • Approaches :

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to the acryloyl moiety to enhance aqueous solubility and controlled release .
  • Co-crystallization : Formulate with cyclodextrins to shield reactive sites from enzymatic degradation .
  • pH optimization : Buffer solutions (pH 7.4) reduce hydrolysis rates compared to acidic/basic media .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting spiro-piperidine derivatives?

  • Methodology :

  • Substituent variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to assess electronic effects on bioactivity .
  • Stereochemical probes : Synthesize (Z)-isomers or enantiomers to evaluate stereospecific interactions .
  • Bioisosteric replacement : Substitute the acryloyl group with sulfonamide or urea moieties to modulate binding affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.